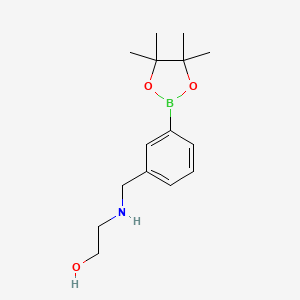
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with benzylidenehydrazinyl, chloro, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one typically involves the reaction of 4-chloro-2-phenyl-pyridazin-3-one with benzylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one exerts its effects is primarily through the inhibition of specific enzymes and molecular pathways. For instance, in cancer cells, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: Another compound with a benzylidenehydrazinyl group, but with a thiazole core instead of a pyridazinone core.
4-Chloro-2-phenyl-pyridazin-3-one: The parent compound without the benzylidenehydrazinyl substitution.
Uniqueness
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylidenehydrazinyl group enhances its potential as an anticancer agent, while the chloro and phenyl groups contribute to its versatility in organic synthesis.
Properties
Molecular Formula |
C17H13ClN4O |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
5-(2-benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13ClN4O/c18-16-15(21-19-11-13-7-3-1-4-8-13)12-20-22(17(16)23)14-9-5-2-6-10-14/h1-12,21H |
InChI Key |
FMXRXTKXBULNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


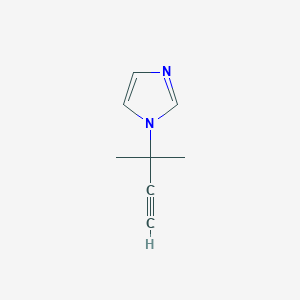
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
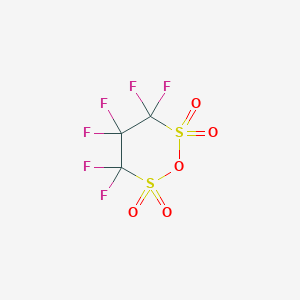
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)

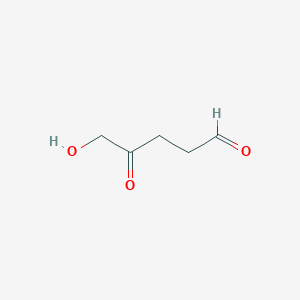
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
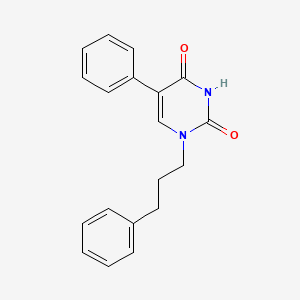

![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)

